molecular formula C6H10N2OS B2971144 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 65710-56-7

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2971144
CAS No.: 65710-56-7
M. Wt: 158.22
InChI Key: IHKDRPOYGQYGPI-UHFFFAOYSA-N
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Description

1-Propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 65710-56-7) is an organic compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . This compound features an imidazolone core structure, a five-membered ring system known to be of significant interest in medicinal and synthetic chemistry . As part of the imidazolone family, which includes derivatives of hydantoin and thiohydantoin, this scaffold is actively investigated for its diverse biological properties . Some related diazole lactam compounds are the subject of research for their potential as CCR1 receptor antagonists, indicating potential value in the study of inflammatory diseases and immune-mediated disorders . Researchers value this core structure for developing novel pharmacologically active molecules. The compound is classified with the signal word "Warning" and carries hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-propyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDRPOYGQYGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted amine with a thiol-containing compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, making it useful in coordination chemistry. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolone derivatives vary in substituents at positions 1, 2, and 4, which significantly influence their physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 1-Propyl, 2-SH, 4-H C₆H₁₀N₂OS 158.22 Antimicrobial activity; synthetic intermediate
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 1-Cycloheptyl, 2-SH, 4-H C₁₀H₁₆N₂OS 212.31 Enhanced lipophilicity; potential CNS-targeting
1-Benzyl-2-benzylsulfanyl-4,4-diphenyl-4,5-dihydro-1H-imidazol-5-one 1-Benzyl, 2-benzylsulfanyl, 4,4-diphenyl C₂₈H₂₄N₂OS 442.57 Crystallographically characterized; bulky substituents for steric modulation
2-Butyl-4,5-dihydro-1H-imidazol-5-one 2-Butyl, 4-H C₇H₁₂N₂O 140.18 Intermediate for antihypertensive drugs (e.g., losartan)
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one 1-(4-Chlorobenzyl), 2-hydrazino, 4-H C₁₀H₁₁ClN₄O 238.67 Potential chemopreventive agent; hydrazino group enhances reactivity

Key Findings

Substituent Effects on Bioactivity: The sulfhydryl (-SH) group at position 2 in 1-propyl-2-sulfanyl derivatives confers nucleophilic reactivity, enabling interactions with thiol-sensitive enzymes or receptors .

Synthetic Methodologies :

  • Transition-metal-free cyclization (KOH-promoted) is widely used for imidazolones, achieving yields >80% for compounds like 1-propyl-2-sulfanyl derivatives .
  • Pd(0)-catalyzed C-H functionalization enables large-scale synthesis of fluorophores, though this method is less common for simple imidazolones .

Pharmacological Applications :

  • Imidazolones with electron-withdrawing groups (e.g., chloro, fluoro) exhibit enhanced antimicrobial activity. For example, 1-(4-chlorobenzyl) derivatives show promise in chemoprevention via Nrf2/Keap1 pathway modulation .
  • 2-Butyl derivatives are critical intermediates in angiotensin II receptor antagonists (e.g., losartan), highlighting the scaffold’s versatility in drug design .

Physicochemical and Spectral Data Comparison

Table 2: Spectral and Stability Data

Compound Boiling Point (°C) Density (g/cm³) Spectral Features (IR/NMR) Stability Notes
This compound 391 (predicted) 1.48 IR: ν(S-H) ~2550 cm⁻¹; ¹H NMR: δ 1.0 (t, CH₃) Air-sensitive due to -SH
1-Cycloheptyl-2-sulfanyl derivative Not reported 1.32 ¹³C NMR: δ 28.5 (cycloheptyl CH₂) Stable under inert gas
1-(4-Chlorobenzyl)-2-hydrazino derivative 391.3 1.48 MS: m/z 238.67 [M+H]⁺ Hygroscopic; store at 4°C

Biological Activity

1-Propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound belonging to the imidazole family, characterized by its unique structure that includes a propyl group and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following features:

  • Core Structure : A five-membered ring containing three carbon atoms and two nitrogen atoms.
  • Substituents : A propyl group at the first position and a sulfanyl group at the second position.

This configuration influences the compound's reactivity and biological activity significantly, making it a subject of interest in various research studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of a propyl-substituted amine with a thiol-containing compound, followed by cyclization to form the imidazole ring. Specific catalysts and solvents are often required to optimize yield and purity during synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogenic bacteria. For instance, studies have reported its activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL27
Escherichia coli16 µg/mL24
Klebsiella pneumoniae8 µg/mL30

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines. For example, it was found to inhibit cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant cytotoxicity .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30
HepG20.71

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells and cancer cells. These interactions can lead to the disruption of essential cellular processes such as DNA synthesis and cell division .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Antibacterial Resistance : A study investigated the efficacy of this compound against metronidazole-resistant strains of Helicobacter pylori, demonstrating its potential as an alternative therapeutic agent in treating resistant infections .
  • Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing that it could induce apoptosis in targeted cells while sparing normal cells .

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